2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that combines a cyclohexyl group, a hydroxyethyl group, and a pyrido[4,3-b][1,6]naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-b][1,6]naphthyridine core, which can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and 1,4-diketones. The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, while the hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Friedel-Crafts alkylation and continuous flow reactors for the nucleophilic substitution to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the naphthyridine core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-Cyclohexyl-8-(2-carboxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.
Reduction: 2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-diol.
Substitution: 2-Cyclohexyl-8-(2-alkoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the hydroxyethyl group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on their specific structural modifications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic core and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- 2-Cyclohexyl-8-(2-ethoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Uniqueness
Compared to similar compounds, 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, which can enhance the compound’s solubility and binding properties in biological systems.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C19H21N3O3/c23-11-10-21-8-6-16-14(18(21)24)12-15-17(20-16)7-9-22(19(15)25)13-4-2-1-3-5-13/h6-9,12-13,23H,1-5,10-11H2 |
InChI Key |
HHEPTGMTAUXSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.